Pyridine-2,4,6-tricarboxylic acid
Overview
Description
Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is an organic compound belonging to the heteroaromatic class of chemicals. It consists of a pyridine ring substituted with three carboxyl groups at the 2, 4, and 6 positions. This compound is notable for its role in coordination chemistry and its utility in various scientific applications .
Mechanism of Action
Target of Action
Pyridine-2,4,6-tricarboxylic acid (ptcH3) primarily targets various metal ions, including Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), and Dy(III) . These metal ions play crucial roles in various biological and chemical processes.
Mode of Action
The compound interacts with its targets by forming coordination polymers . In the presence of pyridine at room temperature, the acetate, chloride, or nitrate salt of Cd(II) breaks the ligand to form an open framework structure . The structures exhibit different dimensionality depending on the nature of the metal ions .
Biochemical Pathways
The compound affects the biochemical pathways involving the targeted metal ions. It forms coordination polymers with these ions, which can influence the pathways these ions are involved in . .
Result of Action
The result of the compound’s action is the formation of coordination polymers with different structures . These structures can have various properties, such as exhibiting significant ferroelectricity . The compound’s action can also lead to overall antiferromagnetic interactions between the metal ions .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of pyridine and the temperature . For instance, in the presence of pyridine at room temperature, the acetate, chloride, or nitrate salt of Cd(II) breaks the ligand to form an open framework structure . In the absence of pyridine, no crystalline compound could be isolated at room temperature .
Biochemical Analysis
Biochemical Properties
Pyridine-2,4,6-tricarboxylic acid is known to participate in biochemical reactions, particularly in the formation of coordination polymers . It interacts with various metal ions such as Mn²⁺, Co²⁺, and others to form complexes . These interactions are facilitated by the carboxylate groups present in the this compound molecule .
Cellular Effects
Its coordination polymers have been shown to exhibit potential ferroelectric behavior , which could influence cellular processes if these materials were to interact with cells.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to form coordination polymers with metal ions . In these structures, the metal ions are bridged by the this compound anions, resulting in various supramolecular architectures .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its coordination polymers have been synthesized under hydrothermal conditions , suggesting that they may be stable under a range of temperatures.
Metabolic Pathways
It is known to react with various metal ions to form coordination polymers , which could potentially interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Its solubility in water and some organic solvents suggests that it could potentially be transported and distributed in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,4,6-tricarboxylic acid can be synthesized through the oxidation of 2,4,6-trimethylpyridine. The process involves adding 2,4,6-trimethylpyridine to concentrated sulfuric acid at 0°C, followed by the gradual addition of a strong oxidizing agent such as potassium permanganate . The resulting product is then recrystallized via the formation of the methyl ester of the tricarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups or other functional groups.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Esters, amides, and other substituted products
Scientific Research Applications
Pyridine-2,4,6-tricarboxylic acid is widely used in scientific research due to its versatile chemical properties:
Comparison with Similar Compounds
Pyridine-2,4,6-tricarboxylic acid is unique among pyridinetricarboxylic acids due to its specific substitution pattern. Similar compounds include:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
- 3,4,5-Pyridinetricarboxylic acid
Each of these isomers has different chemical properties and reactivity, making this compound unique in its applications and behavior .
Properties
IUPAC Name |
pyridine-2,4,6-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYKYXGIWNSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323169 | |
Record name | 2,4,6-Pyridinetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-20-9 | |
Record name | 2,4,6-Pyridinetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Collidinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 536-20-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Pyridinetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COLLIDINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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